molecular formula C7H7ClN4 B1487815 (8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1020035-28-2

(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No.: B1487815
CAS No.: 1020035-28-2
M. Wt: 182.61 g/mol
InChI Key: HIYGVGANGMSGFC-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

The molecular architecture of (8-Chloro-triazolo[4,3-a]pyridin-3-yl)methanamine is characterized by a bicyclic heterocyclic core consisting of a triazole ring fused to a pyridine ring in a [4,3-a] configuration. The triazole ring contains three nitrogen atoms positioned at the 1, 2, and 4 positions according to systematic nomenclature conventions, while the pyridine ring contributes an additional nitrogen atom to the overall electronic structure. The fusion pattern creates a planar aromatic system that exhibits delocalized electron density across both rings, contributing to the compound's stability and reactivity profile.

The compound features two primary functional groups that significantly influence its chemical behavior. The chlorine atom located at the 8-position of the pyridine ring serves as an electron-withdrawing substituent, modifying the electronic distribution within the bicyclic system. This halogen substitution enhances the electrophilic character of adjacent carbon centers and can participate in various substitution reactions. The methanamine group (-CH2NH2) attached at the 3-position of the triazole ring provides a primary amine functionality that imparts basic character to the molecule and serves as a potential site for hydrogen bonding interactions.

The overall molecular geometry exhibits planarity within the fused ring system, with the methanamine substituent extending out of the aromatic plane. The chlorine atom occupies a position that minimizes steric interactions while maximizing electronic effects through its inductive influence. The compound's International Union of Pure and Applied Chemistry name reflects this structural arrangement: (8-chloro-triazolo[4,3-a]pyridin-3-yl)methanamine.

Isomeric Variants and Stereochemical Considerations

The triazolo[4,3-a]pyridine scaffold exists in multiple isomeric forms based on different fusion patterns and nitrogen positioning within the heterocyclic framework. Alternative isomers include triazolo[1,5-a]pyridine and triazolo[3,4-a]pyridine configurations, each exhibiting distinct electronic and steric properties. The [4,3-a] fusion pattern present in the target compound creates a specific arrangement where the triazole nitrogen at position 4 connects to the pyridine carbon at position 3, establishing unique connectivity that influences molecular reactivity and biological activity.

Stereochemical considerations for (8-Chloro-triazolo[4,3-a]pyridin-3-yl)methanamine primarily involve the conformational flexibility of the methanamine substituent. While the compound does not contain traditional stereogenic centers, the rotation around the C-CH2 bond connecting the triazole ring to the methanamine group creates conformational isomers. These conformers can adopt different spatial orientations that may influence intermolecular interactions and binding affinities in biological systems.

The planar nature of the bicyclic core restricts conformational freedom within the ring system, but the methanamine group can adopt various rotational conformations. Energy barriers associated with rotation around this bond are relatively low, allowing rapid interconversion between conformers under normal conditions. However, specific conformations may be stabilized through intramolecular hydrogen bonding or external interactions with solvents or biological targets.

Salt Formation and Solubility Enhancement

The primary amine functionality of (8-Chloro-triazolo[4,3-a]pyridin-3-yl)methanamine enables salt formation through protonation reactions with various acids. The compound readily forms hydrochloride salts by treatment with hydrochloric acid, resulting in the dihydrochloride derivative that exhibits enhanced water solubility compared to the free base form. This salt formation significantly impacts the compound's pharmaceutical properties by improving dissolution characteristics and stability profiles.

The dihydrochloride salt formation involves protonation of both the primary amine nitrogen and one of the triazole nitrogen atoms, creating a dicationic species that associates with chloride counterions. This increased ionic character dramatically enhances aqueous solubility, making the compound more suitable for biological testing and pharmaceutical formulations. The salt form also demonstrates improved chemical stability under various storage conditions compared to the neutral compound.

Salt Form Molecular Formula Solubility Profile Stability Enhancement
Free Base C7H7ClN4 Limited aqueous solubility Moderate stability
Dihydrochloride C7H9Cl3N4 High aqueous solubility Enhanced stability
Other acid salts Variable Dependent on counterion Variable enhancement

Alternative salt forms can be prepared using different acids such as sulfuric acid, phosphoric acid, or organic acids like tartaric or citric acid. Each salt form exhibits unique solubility and stability characteristics that can be optimized for specific applications. The choice of counterion influences not only solubility but also crystalline structure, hygroscopicity, and bioavailability properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for (8-Chloro-triazolo[4,3-a]pyridin-3-yl)methanamine through characteristic chemical shift patterns. Proton Nuclear Magnetic Resonance spectra typically exhibit distinct signals corresponding to the aromatic protons of the bicyclic system, with chemical shifts appearing in the 7-9 parts per million region due to the electron-deficient nature of the heteroaromatic rings. The methanamine protons appear as a characteristic singlet around 4-5 parts per million, while the amino protons show variable chemical shifts depending on solvent and exchange conditions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with signals distributed across the 120-160 parts per million range. The chlorine-bearing carbon typically exhibits a distinctive downfield shift due to the electronegative halogen influence. The methanamine carbon appears in the aliphatic region around 35-45 parts per million, providing clear differentiation from aromatic carbons.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 182.61, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the methanamine group (molecular weight 30) and chlorine atom (molecular weight 35), providing structural confirmation through characteristic fragmentation pathways. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis.

Infrared spectroscopy reveals characteristic absorption bands that identify key functional groups within the molecular structure. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers, while aromatic carbon-carbon stretching appears in the 1400-1600 wavenumber region. The carbon-chlorine bond produces distinctive absorption around 600-800 wavenumbers, confirming halogen substitution.

Thermodynamic and Kinetic Properties

Thermodynamic properties of (8-Chloro-triazolo[4,3-a]pyridin-3-yl)methanamine reflect the stability and energy characteristics of the bicyclic heterocyclic system. The compound exhibits thermal stability typical of aromatic heterocycles, with decomposition temperatures generally exceeding 200 degrees Celsius under inert atmospheric conditions. The fused ring system contributes to enhanced thermal stability compared to monocyclic analogs through increased conjugation and reduced conformational flexibility.

Kinetic properties encompass reaction rates and activation energies for various chemical transformations involving the compound. The chlorine substituent at the 8-position activates the adjacent pyridine ring toward nucleophilic substitution reactions, reducing activation barriers for displacement reactions. The methanamine group participates in condensation reactions with carbonyl compounds, exhibiting typical primary amine reactivity kinetics.

Property Value Measurement Conditions
Melting Point Not definitively reported Standard atmospheric pressure
Thermal Decomposition >200°C Inert atmosphere
Density 1.6 ± 0.1 g/cm³ 25°C, calculated value
Polarizability 18.3 ± 0.5 × 10⁻²⁴ cm³ Theoretical calculation

Solubility thermodynamics demonstrate temperature-dependent behavior with increased dissolution at elevated temperatures for both the free base and salt forms. The enthalpy and entropy of dissolution vary significantly between different salt forms, influencing pharmaceutical processing and formulation strategies. Partition coefficients between aqueous and organic phases provide insights into lipophilicity and membrane permeability characteristics essential for biological activity predictions.

Properties

IUPAC Name

(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c8-5-2-1-3-12-6(4-9)10-11-7(5)12/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYGVGANGMSGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C6H7ClN4
  • Molecular Weight : 154.60 g/mol
  • CAS Number : 2031269-53-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects.

1. Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar triazole derivatives against various bacterial strains. The mechanism often involves the inhibition of specific enzymes essential for bacterial survival.

2. Antichlamydial Activity

A study conducted by researchers on compounds with structural similarities to this compound demonstrated selective activity against Chlamydia species. The results suggested that modifications in the chemical structure could enhance the antichlamydial activity of these compounds, indicating a potential pathway for developing new treatments .

3. Neuroactive Properties

Another area of interest is the compound's influence on nicotinic acetylcholine receptors (nAChRs). A related study found that certain derivatives modulate nAChRs effectively, which could have implications for treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant
AntichlamydialSelective
nAChR ModulationEffective

Case Study: Antimicrobial Testing

In a controlled study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against several pathogens. The compound exhibited notable inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Receptor Modulation : Its interaction with nAChRs suggests a potential role in modulating neurotransmitter release and synaptic transmission.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine 8-Cl, 6-CF₃ C₈H₆ClF₃N₄ 250.61 High lipophilicity due to CF₃; IR: ν=3362 (N-H), 1519 cm⁻¹ (C-Cl)
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (29) 6-Cl C₇H₆ClN₄ 181.61 Reduced steric hindrance; MS: [M+Na]+ at m/z 306
(8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride 8-CH₃ C₈H₁₁ClN₄ 198.65 Enhanced solubility (hydrochloride salt); Purity: 95%
(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride 8-F C₇H₈ClFN₄ 202.62 Lower molecular weight; Solubility: Stable at RT
(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride 6-CH₃ C₈H₁₀N₄·2HCl 162.20 (free base) Dihydrochloride form improves stability; Purity >97%
(7-(1,2,4-Oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine 7-Oxadiazole C₉H₇N₅O 201.19 Potential Pim-1 kinase inhibitor; Antitumor activity under study

Key Observations

Substituent Effects: Electron-Withdrawing Groups (CF₃, Cl): The target compound’s 6-CF₃ and 8-Cl substituents increase lipophilicity and metabolic stability compared to methyl or hydrogen analogs .

Salt Forms :

  • Hydrochloride and dihydrochloride salts (e.g., 8-methyl and 6-methyl analogs) enhance aqueous solubility, critical for in vitro assays .

Biological Activity :

  • Oxadiazole derivatives exhibit promise as kinase inhibitors, suggesting that similar modifications on the target compound could enhance pharmacological activity .

Preparation Methods

One-Pot Oxidative Cyclization from 2-Hydrazinylpyridines and Aldehydes

A facile one-pot synthesis method uses 2-chloro-3-hydrazinylpyridine as a starting material, which reacts with aldehydes under oxidative conditions to form the triazolo-pyridine scaffold. This approach employs oxidizing agents such as chloramine T trihydrate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to promote electrocyclization efficiently at mild temperatures and short reaction times without chromatographic purification. The presence of the chloro substituent on the pyridine ring facilitates further functionalization through cross-coupling reactions if needed.

Cyclization via Reaction of 2-Hydrazinylpyridines with Chloroethynylphosphonates

Another synthetic route involves the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates in the presence of potassium carbonate at room temperature. This reaction proceeds through nucleophilic substitution of chlorine in the chloroethynylphosphonate, forming an ynamine intermediate that undergoes isomerization and intramolecular 5-exo-dig cyclization to yield the triazolo[4,3-a]pyridine ring system. The reaction is highly selective and affords almost quantitative yields under mild conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of 8-chloro-triazolo[4,3-a]pyridine derivatives, including methanamine-substituted analogs. This method significantly reduces reaction times from hours to minutes while maintaining or improving yields. For example, reactions carried out in acetonitrile under microwave irradiation at 90 °C for 1–2 minutes achieved yields up to 91% compared to conventional heating methods requiring several hours. Optimization of stoichiometric ratios and solvents further improves yield and purity.

Reaction Conditions and Optimization

Method Starting Materials Oxidizing Agent / Base Solvent Temperature Time Yield (%) Notes
One-pot oxidative cyclization 2-chloro-3-hydrazinylpyridine + aldehyde Chloramine T trihydrate or DDQ PEG or organic solvents Mild (room temp to 90 °C) Minutes to hours High (up to 90%) No chromatographic purification needed
Chloroethynylphosphonate route 2-hydrazinylpyridines + chloroethynylphosphonates Potassium carbonate Organic solvents Room temperature 4 hours Nearly quantitative High selectivity, minimal side products
Microwave-assisted synthesis 2,3-dichloropyridine + hydrazine hydrate None (thermal activation) Acetonitrile 80–115 °C (microwave) 1–2 minutes 60–91% Fast, energy-efficient, solvent and stoichiometry optimized

Mechanistic Insights

  • The cyclization reactions proceed via nucleophilic attack of hydrazine nitrogen on electrophilic centers (e.g., aldehydes or chloroethynylphosphonates), followed by ring closure.
  • In chloroethynylphosphonate reactions, the formation of an ynamine intermediate and subsequent isomerization to a ketenimine intermediate precedes intramolecular cyclization.
  • Microwave irradiation enhances molecular vibrations and reaction kinetics, leading to rapid and clean cyclization.
  • Dimroth-like rearrangements can occur under prolonged heating or specific conditions, leading to isomeric triazolopyridines; controlling temperature and time is critical to avoid these side reactions.

Representative Research Findings

  • Yang et al. (2015) demonstrated a facile one-pot synthesis of substituted 8-chloro-triazolo[4,3-a]pyridines with yields around 68% using conventional methods, highlighting the versatility of the chloro substituent for further functionalization.
  • Microwave-assisted synthesis studies showed yields up to 91% within 1 minute at 90 °C in acetonitrile, outperforming traditional heating methods that required hours.
  • Reactions of 2-hydrazinylpyridines with chloroethynylphosphonates achieved almost quantitative yields with high selectivity and minimal by-products, providing a robust route to the triazolopyridine core.
  • Oxidative cyclization using chloramine T trihydrate provided a safe and convenient method to access 8-chloro-triazolo[4,3-a]pyrazine derivatives with high yields and short reaction times.

Q & A

Q. What are the established synthetic routes for (8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via oxidative cyclization of hydrazine intermediates or functionalization of preformed triazolopyridine scaffolds. For example:

  • Key Step : Reaction of 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione with alkylating agents (e.g., 1-chloro-4-(chloromethyl)benzene) in the presence of NaOH yields derivatives .
  • Optimization : Solvent choice (ethanol or acetonitrile), temperature (room temperature to reflux), and oxidants (e.g., NaOCl for green synthesis) significantly affect purity and yield. Ethanol as a solvent at 60°C improves reaction efficiency .
    Data Table :
MethodYield (%)Purity (%)Key ConditionsReference
Oxidative cyclization73>95NaOCl, ethanol, RT, 3h
Alkylation of thione6590NaOH, DMF, 80°C, 12h

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Procedure : Crystals are grown via slow evaporation in ethanol/water. SC-XRD analysis reveals bond angles, planarity of the triazole-pyridine system, and intermolecular interactions (e.g., Cl···H hydrogen bonds) .
  • Applications : Structural data aids in understanding electronic properties for drug design, such as steric hindrance at the 8-chloro position affecting binding to kinase active sites .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to toxicity via inhalation, dermal contact, or ingestion .
  • First Aid : Immediate rinsing with water for skin/eye exposure; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies show:

  • Chloro vs. Trifluoromethyl : The 8-chloro derivative exhibits antifungal activity (IC₅₀: 12 µM against Candida albicans), while 6-trifluoromethyl analogs show enhanced kinase inhibition (Pim-1 IC₅₀: 0.8 µM) due to increased hydrophobicity .
  • Positional Effects : 5-Chloro isomers lose activity compared to 8-chloro, emphasizing the role of halogen placement in target binding .
    Data Table :
DerivativeBiological TargetIC₅₀/EC₅₀ (µM)Reference
8-ChloroFungal CYP5112
6-Trifluoromethyl-8-chloroPim-1 kinase0.8
5-ChloroInactive>100

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinases).
  • Statistical Analysis : Employ dose-response curves with triplicate measurements to reduce variability. For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) can rationalize activity by comparing binding poses across derivatives .

Q. What advanced strategies are used to improve pharmacokinetic properties of this compound?

Methodological Answer:

  • Prodrug Design : Phosphonate derivatives (e.g., methylphosphonates) enhance solubility and bioavailability. Synthesized via 5-exo-dig cyclization in acetonitrile at reflux .
  • Metabolic Stability : Liver microsome assays (e.g., rat S9 fraction) identify metabolic hotspots. For example, N-methylation of the methanamine group reduces CYP450-mediated oxidation .

Q. How is the compound’s mechanism of action elucidated in antitumor studies?

Methodological Answer:

  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify primary targets. The compound inhibits Pim-1 kinase, disrupting oncogenic signaling (e.g., STAT3 phosphorylation) .
  • Cell-Based Assays : Flow cytometry (apoptosis via Annexin V staining) and Western blotting (downstream protein expression) validate mechanistic hypotheses .

Q. What analytical techniques are critical for characterizing novel derivatives?

Methodological Answer:

  • NMR & LC-MS : ¹H/¹³C NMR confirms regiochemistry (e.g., Cl at C8); HRMS validates molecular formulas.
  • Chromatography : HPLC with UV/Vis detection (λ = 254 nm) monitors purity. For phosphonates, ³¹P NMR (δ = 18–22 ppm) confirms successful functionalization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Reactant of Route 2
(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

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